molecular formula C23H17N3O3 B3000791 N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide CAS No. 478029-43-5

N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide

Cat. No.: B3000791
CAS No.: 478029-43-5
M. Wt: 383.407
InChI Key: UZCBFGACDQYXDW-UHFFFAOYSA-N
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Future Directions

Indole compounds are a focus of considerable research due to their biological and pharmaceutical activities . Future research could explore the properties and potential applications of this specific compound.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level that can lead to various downstream effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways. These interactions can lead to a variety of downstream effects, depending on the specific target and the nature of the interaction.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound likely has diverse molecular and cellular effects. These effects could potentially include changes in cell signaling, gene expression, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide is unique due to its specific structural features, such as the combination of an indole moiety with a benzohydrazide group. This unique structure imparts distinct biological activities and chemical reactivity compared to similar compounds .

Properties

IUPAC Name

N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c27-21(23(29)26-25-22(28)16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)24-20(19)15-9-3-1-4-10-15/h1-14,24H,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCBFGACDQYXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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